Clodinafop

Descripción general

Descripción

Clodinafop-propargyl is a post-emergence herbicide used for the control of annual grasses in cereals . It is a member of the aryloxyphenoxy-propionate herbicides . The material consists of technical clodinafop-propargyl, complying with the requirements of FAO Specification 683.225/TC (June 2020), together with fillers and any other necessary formulants .

Synthesis Analysis

Clodinafop-propargyl rapidly degrades to the acid derivative-clodinafop as a major metabolite in plant and soil . The half-lives of clodinafop-propargyl were 2.35–11.20 days in soil and 6.00 days in wheat plant .

Molecular Structure Analysis

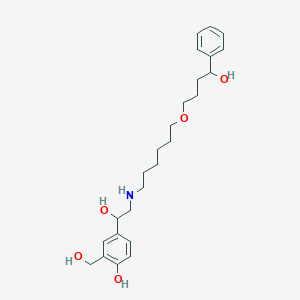

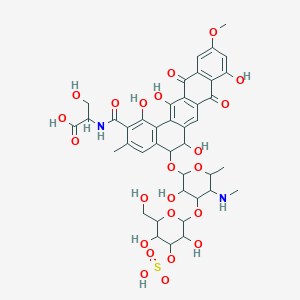

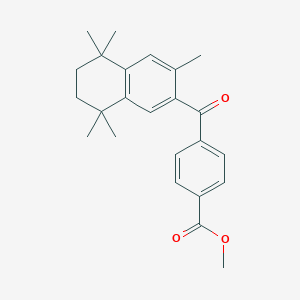

The molecular formula of Clodinafop is C14H11ClFNO4 . The average mass is 311.693 Da and the monoisotopic mass is 311.036072 Da . The ChemSpider ID is 4588301 .

Chemical Reactions Analysis

Clodinafop-propargyl rapidly degraded to the acid derivative-clodinafop as a major metabolite in plant and soil . The half-lives of clodinafop-propargyl were 2.35–11.20 days in soil and 6.00 days in wheat plant .

Physical And Chemical Properties Analysis

Clodinafop has a density of 1.4±0.1 g/cm3, a boiling point of 410.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 69.9±3.0 kJ/mol, and its flash point is 201.9±28.7 °C .

Aplicaciones Científicas De Investigación

Weed Control in Wheat

Clodinafop-propargyl has been evaluated for its efficacy against grassy weeds in wheat, particularly against Phalaris minor and Avena ludoviciana . It’s been found that clodinafop-propargyl at concentrations of 60, 90, and 120 g/ha can provide 80 to 100% control of these weeds . This is crucial for maintaining wheat yield, as these weeds can significantly reduce productivity.

Phytotoxicity Assessment

Research has also focused on the phytotoxic effects of clodinafop-propargyl on wheat. While higher doses such as 120 g/ha can cause slight phytotoxicity, these effects are temporary and disappear within 30 days after herbicide application . This ensures that the use of clodinafop-propargyl does not have long-term detrimental effects on the wheat crop.

Residual Toxicity Studies

Studies have shown that there is no residual toxicity on succeeding crops like mung bean and sorghum after the application of clodinafop-propargyl in wheat fields . This is important for farmers practicing crop rotation, as it ensures the safety of subsequent crops.

Herbicide Resistance Management

Clodinafop-propargyl is used to manage herbicide resistance, particularly against isoproturon-resistant Phalaris minor. The rotation of clodinafop with other herbicides like sulfosulfuron is recommended to reduce the chance of resistance evolving . This is a critical aspect of sustainable weed management in agriculture.

Yield Enhancement

The application of clodinafop-propargyl has been associated with higher grain yields in wheat. For instance, the application of different formulations of clodinafop-propargyl yielded significantly higher grain yield over weedy checks, indicating its effectiveness in enhancing crop productivity .

Alternative Herbicide Formulations

Research has been conducted on different formulations of clodinafop-propargyl, such as wettable powder and emulsifiable concentrate, to evaluate their efficacy against weeds like littleseed canarygrass in wheat . These alternative formulations are part of ongoing efforts to improve the efficiency and user-friendliness of herbicide application.

Mecanismo De Acción

Target of Action

Clodinafop, a commonly used herbicide, primarily targets the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids in grassy weeds .

Mode of Action

Clodinafop acts by inhibiting ACCase . This inhibition disrupts the normal fatty acid synthesis process in grassy weeds . When applied post-emergence, Clodinafop is absorbed by the leaves of the grass weeds and translocated throughout their tissues . This interference with fatty acid synthesis ultimately inhibits the growth and development of the grass weeds, leading to their controlled growth, necrosis, and ultimately death .

Biochemical Pathways

The primary biochemical pathway affected by Clodinafop is the fatty acid synthesis pathway in grassy weeds . By inhibiting ACCase, Clodinafop disrupts this pathway, leading to the accumulation of toxic compounds within the weeds . This disruption of the fatty acid synthesis pathway results in inhibited growth and development of the grass weeds .

Pharmacokinetics

The pharmacokinetics of Clodinafop involve its absorption, distribution, metabolism, and excretion (ADME). After absorption by the leaves of grass weeds, Clodinafop is translocated throughout their tissues . The main metabolite of Clodinafop is CGA-193469

Result of Action

The action of Clodinafop results in effective control of grassy weeds . By disrupting fatty acid synthesis, Clodinafop inhibits the growth and development of these weeds, leading to their necrosis and death . This makes Clodinafop a valuable tool for managing grass weeds in agricultural fields .

Action Environment

It is moderately toxic to most biodiversity . Environmental factors such as rainfall, temperature, and soil type may influence the action, efficacy, and stability of Clodinafop .

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042332 | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clodinafop | |

CAS RN |

114420-56-3 | |

| Record name | Clodinafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODINAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)